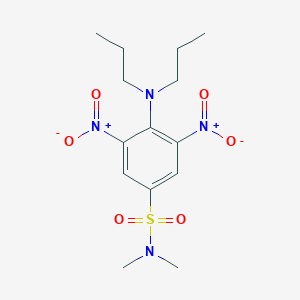
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide, also known as DDAB, is a chemical compound that has been widely used in scientific research. DDAB is a sulfonamide derivative that has been synthesized using various methods.
作用机制
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is known to interact with lipid membranes and has been shown to cause changes in membrane structure and function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce membrane fusion, disrupt membrane integrity, and alter the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to interact with proteins and alter their function.
生化和生理效应
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce changes in membrane structure, alter the function of proteins, and affect the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to have an effect on the activity of enzymes and the function of ion channels.
实验室实验的优点和局限性
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to be an effective tool for studying the interaction between proteins and membranes. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be toxic to cells at high concentrations and can cause changes in membrane structure that may not be representative of physiological conditions.
未来方向
There are several future directions for research on N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide. One area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide as a tool for studying the interaction between proteins and lipid membranes in more complex systems, such as living cells. Another area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide in drug delivery systems, as it has been shown to interact with lipid membranes. Additionally, further research could be done to explore the potential toxic effects of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide and to develop safer alternatives for use in scientific research.
In conclusion, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is a chemical compound that has been widely used in scientific research. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes and has potential for use in drug delivery systems. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations and further research is needed to explore its potential toxic effects and develop safer alternatives.
合成方法
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be synthesized using various methods, including the reaction of 3,5-dinitro-4-chlorobenzenesulfonamide with dipropylamine and dimethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and results in the formation of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide.
科学研究应用
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been widely used in scientific research, particularly in the field of biochemistry. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes. It has also been used to study the effect of membrane composition on protein function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used to study the effect of lipid bilayer thickness on protein function and has been used as a model system for studying the interaction between peptides and membranes.
属性
CAS 编号 |
19044-94-1 |
|---|---|
产品名称 |
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide |
分子式 |
C14H22N4O6S |
分子量 |
374.42 g/mol |
IUPAC 名称 |
4-(dipropylamino)-N,N-dimethyl-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C14H22N4O6S/c1-5-7-16(8-6-2)14-12(17(19)20)9-11(10-13(14)18(21)22)25(23,24)15(3)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
RXZXIHLAHYUIFU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
规范 SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
同义词 |
ORYZALIN, DIMETHYL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



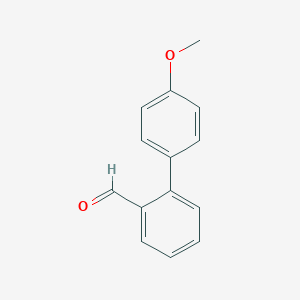



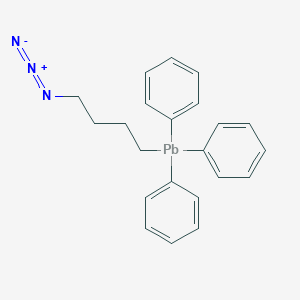
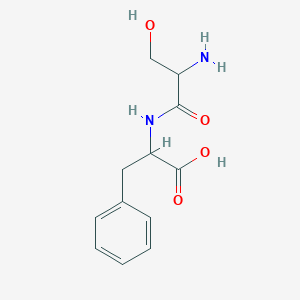
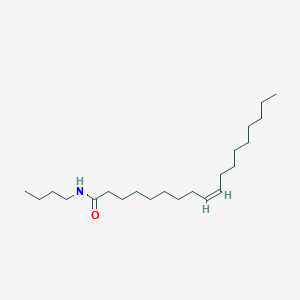
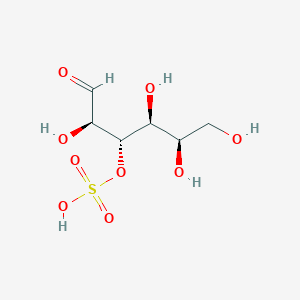
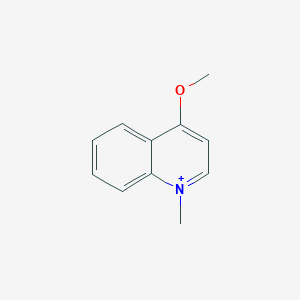
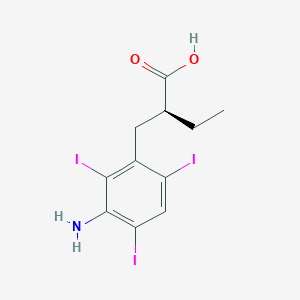
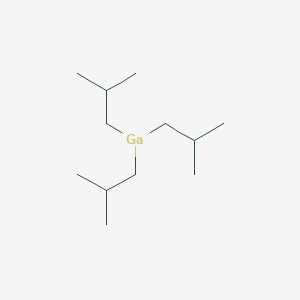
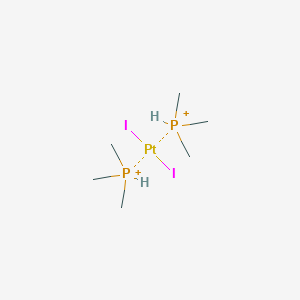
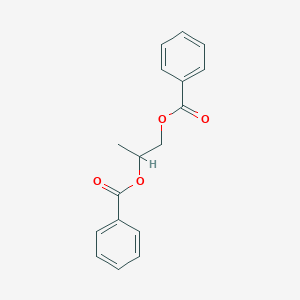
acetic acid](/img/structure/B99544.png)